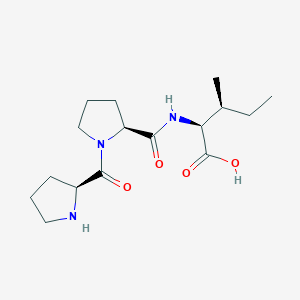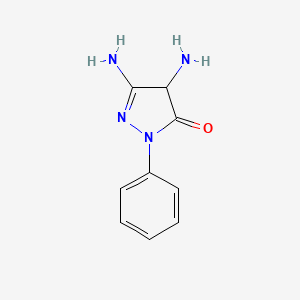
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with amino and phenyl groups
Vorbereitungsmethoden
The synthesis of 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones or their equivalents. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino groups at positions 4 and 5. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce N-alkyl or N-acyl derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
4,5-Diamino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
Aminophenazone: This compound exhibits analgesic, anti-inflammatory, and antipyretic properties and is used in various pharmaceutical formulations.
The uniqueness of this compound lies in its dual amino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications. Continued research on this compound and its derivatives is likely to yield new insights and applications in the future.
Eigenschaften
CAS-Nummer |
126778-97-0 |
|---|---|
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4,5-diamino-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N4O/c10-7-8(11)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,7H,10H2,(H2,11,12) |
InChI-Schlüssel |
FOIOJNJZLCOEIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


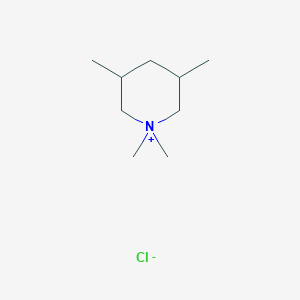


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
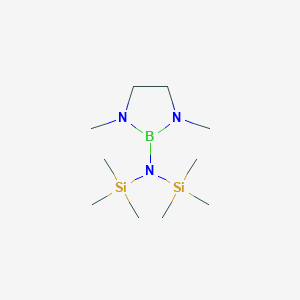
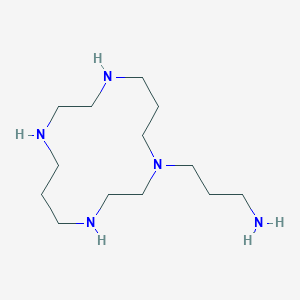
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
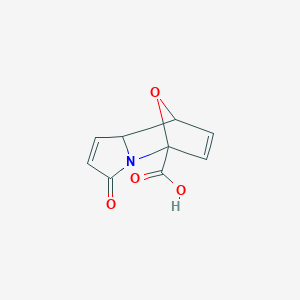
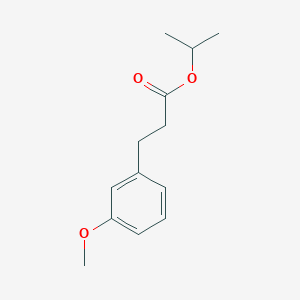

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
